molecular formula C19H22N6O3S B2909742 N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251584-09-4

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2909742
CAS No.: 1251584-09-4
M. Wt: 414.48
InChI Key: PJQOITFBTRDYKI-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.

    Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the intermediate compound with 2-methoxybenzyl chloride.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiomorpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.

    Thiomorpholine Derivatives: Compounds with the thiomorpholine group but different core structures.

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-oxo-8-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-28-15-5-3-2-4-14(15)12-21-16(26)13-25-19(27)24-7-6-20-17(18(24)22-25)23-8-10-29-11-9-23/h2-7H,8-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQOITFBTRDYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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